molecular formula C18H17BrClNO3S B2945164 3-(2-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)propan-1-one CAS No. 1448056-21-0

3-(2-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)propan-1-one

Cat. No.: B2945164
CAS No.: 1448056-21-0
M. Wt: 442.75
InChI Key: IJXOKSFMDMFBAI-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a 2-bromophenyl group at the C3 position and a 3-((4-chlorophenyl)sulfonyl)azetidin-1-yl moiety at the C1 position. The azetidine ring (a four-membered nitrogen-containing heterocycle) is functionalized with a sulfonyl group attached to a 4-chlorophenyl ring.

Properties

IUPAC Name

3-(2-bromophenyl)-1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClNO3S/c19-17-4-2-1-3-13(17)5-10-18(22)21-11-16(12-21)25(23,24)15-8-6-14(20)7-9-15/h1-4,6-9,16H,5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXOKSFMDMFBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)propan-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16BrClN2O2S
  • Molecular Weight : 397.73 g/mol

Mechanisms of Biological Activity

Research indicates that the compound exhibits several biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl group in the structure is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways, making it a candidate for therapeutic applications in metabolic disorders.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The bromophenyl and chlorophenyl moieties could contribute to its ability to disrupt bacterial cell membranes.
  • Cytotoxic Effects : The compound has shown cytotoxic effects in various cancer cell lines. This activity is likely mediated through apoptosis induction, where the compound triggers programmed cell death in malignant cells.

Case Study 1: Antitumor Activity

A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 values were reported at concentrations ranging from 10 to 30 µM, indicating potent antitumor activity. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus showed that the compound had a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests promising potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Data Table: Biological Activities Overview

Biological ActivityMechanism of ActionReference
AntitumorInduction of apoptosis via caspase activation
AntimicrobialDisruption of bacterial cell membranes
Enzyme inhibitionInteraction with specific metabolic enzymes

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s azetidine-sulfonyl group distinguishes it from simpler aryl-substituted propanones. This moiety may enhance steric bulk and electronic effects, influencing binding affinity in biological targets .
  • Biological Relevance : Chalcone derivatives (e.g., ) exhibit antitumor and antimicrobial activities, suggesting that the bromophenyl and chlorophenyl groups in the target compound could confer similar properties.
  • Synthetic Complexity: The azetidine ring introduces synthetic challenges compared to open-chain analogs. For example, describes a β-amino ketone synthesis using Ag3PW12O40 as a catalyst, while azetidine-containing compounds may require ring-closure strategies .

Physicochemical and Crystallographic Properties

  • Crystal Packing: Analogous compounds, such as 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one, exhibit intermolecular N–H⋯O hydrogen bonds forming centrosymmetric dimers . The sulfonyl group in the target compound may promote similar hydrogen-bonding networks, affecting solubility and crystallinity.
  • Thermochemical Stability : Density-functional theory (DFT) studies (e.g., ) highlight the role of exact exchange in predicting thermochemical properties. The electron-withdrawing sulfonyl group in the target compound may increase stability compared to thioether analogs .

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